molecular formula C13H10N4OS B12559334 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- CAS No. 189313-71-1

6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl-

Cat. No.: B12559334
CAS No.: 189313-71-1
M. Wt: 270.31 g/mol
InChI Key: ZBJLETLQVRPDHT-UHFFFAOYSA-N
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Description

6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is a heterocyclic compound that contains an oxadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrile and ethylthio groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by the introduction of nitrile groups. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ethylthio groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(methylthio)-2-phenyl-
  • 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-methyl-

Uniqueness

6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

CAS No.

189313-71-1

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

5-ethylsulfanyl-2-phenyl-1,3,4-oxadiazine-6,6-dicarbonitrile

InChI

InChI=1S/C13H10N4OS/c1-2-19-12-13(8-14,9-15)18-11(16-17-12)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

ZBJLETLQVRPDHT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(OC1(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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